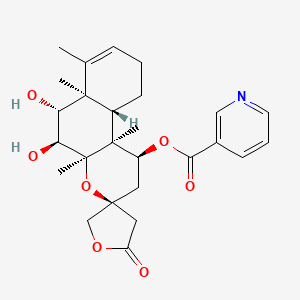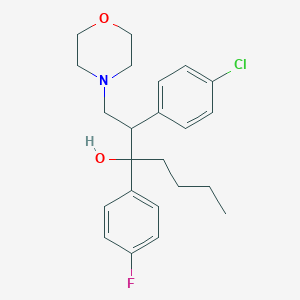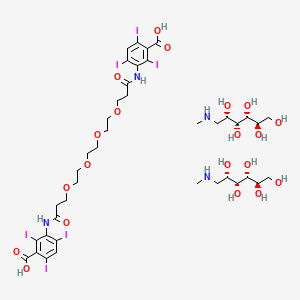![molecular formula C30H34Cl2N2O4S B1261225 methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)
methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate is a non-proteinogenic amino acid derivative that is methyl alaninate substituted by a tert-butoxycarbonyl group at the N and a 2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a methyl ester, a carbamate ester, an organic sulfide and a non-proteinogenic amino acid derivative. It contains a phenylsulfanyl group. It derives from a tert-butanol.
Applications De Recherche Scientifique
Synthesis and Polymerization
- A study by Gao, Sanda, and Masuda (2003) focused on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. These monomers, synthesized by condensing N-(tert-butoxycarbonyl)-l-alanine with various reactants, underwent successful polymerization, demonstrating significant potential in the creation of polymers with specific properties like helical conformation (Gao, Sanda, & Masuda, 2003).
Side-Chain Protection in Peptide Synthesis
- Research by Hsieh and Demaine (1991) explored the use of N α -tert-butoxycarbonyl-α-methyl-β-3,4-dimethoxyphenyl-L-alanine in solid-phase peptide synthesis. This study demonstrates the utility of N-(tert-butoxycarbonyl) derivatives in protecting functional groups during the complex process of peptide assembly (Hsieh & Demaine, 1991).
Photophysical Properties of Derivatives
- Guzow et al. (2005) studied the photophysical properties of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives. This research highlights the impact of substituents on the fluorescence properties of these compounds, useful in the development of fluorescent probes and chemosensors (Guzow et al., 2005).
Electrochemical Studies
- Miura and Muranaka (2006) conducted an electrochemical study on N-tert-butoxyarylaminyl radicals, providing insights into the electrochemical behavior of compounds containing the N-(tert-butoxycarbonyl) group. Such studies are crucial for understanding the redox properties of organic molecules in various applications (Miura & Muranaka, 2006).
Structural Analysis
- Jankowska et al. (2002) analyzed the crystal structure of a compound containing the N-(tert-butoxycarbonyl) group, contributing to our understanding of molecular conformation and interactions, which is vital in fields like drug design and materials science (Jankowska et al., 2002).
Propriétés
Nom du produit |
methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate |
|---|---|
Formule moléculaire |
C30H34Cl2N2O4S |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
methyl 3-[2-(2,6-dichlorophenyl)-4-phenylsulfanyl-1,2,3,4,4a,8a-hexahydroquinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C30H34Cl2N2O4S/c1-30(2,3)38-29(36)34-25(28(35)37-4)16-18-13-14-23-20(15-18)26(39-19-9-6-5-7-10-19)17-24(33-23)27-21(31)11-8-12-22(27)32/h5-15,20,23-26,33H,16-17H2,1-4H3,(H,34,36) |
Clé InChI |
ZRQWCFBUENRHDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC2C(CC(NC2C=C1)C3=C(C=CC=C3Cl)Cl)SC4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



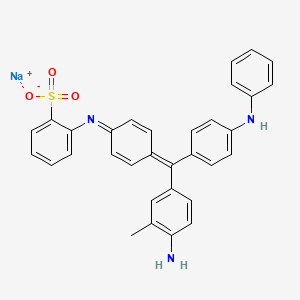
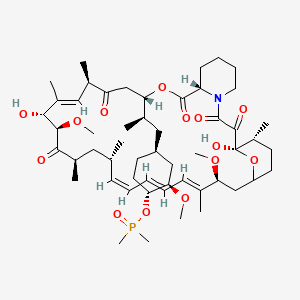

![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
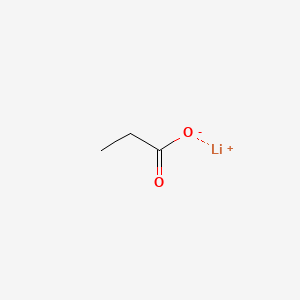
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)
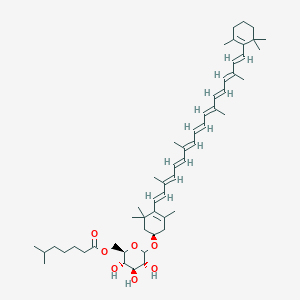
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
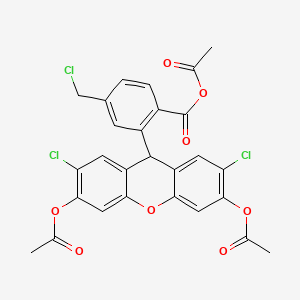

![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
